molecular formula C19H17F2N3O2 B4740369 [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone

[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone

Cat. No. B4740369
M. Wt: 357.4 g/mol
InChI Key: HZGRRDDBQGQAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a small molecule inhibitor that targets protein-protein interactions, which makes it a promising candidate for drug development.

Mechanism of Action

[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone inhibits protein-protein interactions by binding to specific sites on the protein surface, which disrupts the interaction between two proteins. This mechanism of action makes this compound a promising candidate for drug development, as it can target specific protein-protein interactions that are involved in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in vitro and in vivo studies. In addition, this compound has been shown to have high bioavailability, which makes it an attractive candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone in lab experiments is its specificity in targeting protein-protein interactions, which allows for the study of specific pathways involved in various diseases. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the study of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone, including:
1. Further investigation of the mechanisms of action of this compound in various diseases.
2. Development of this compound derivatives with improved pharmacological properties.
3. Investigation of the potential of this compound as a therapeutic agent in combination with other drugs.
4. Study of the potential of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its specificity in targeting protein-protein interactions makes it an attractive candidate for drug development, and further research is needed to fully understand its mechanisms of action and potential applications.

Scientific Research Applications

[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has shown promising results as a potential therapeutic agent by inhibiting the interaction between Bcl-2 and Beclin-1, which induces autophagy and apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5A protein. In neurodegenerative disorders, this compound has been studied for its potential neuroprotective effects by inhibiting the interaction between α-synuclein and synphilin-1, which reduces the formation of Lewy bodies in Parkinson's disease.

properties

IUPAC Name

[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c20-14-4-5-16(21)15(9-14)19(25)13-2-1-7-24(11-13)10-12-3-6-17-18(8-12)23-26-22-17/h3-6,8-9,13H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGRRDDBQGQAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=NON=C3C=C2)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone
Reactant of Route 2
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone
Reactant of Route 3
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.